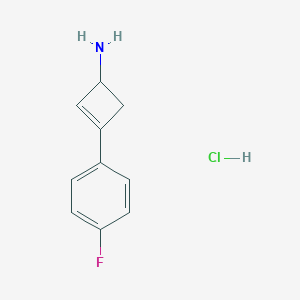
3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated cyclic compounds has been demonstrated through various methods. For instance, a tandem hydroamination and cyclization reaction using primary amines and 2-trifluoromethyl-1,3-enynes with AgNO3 as a catalyst has been developed, which could potentially be adapted for the synthesis of "3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride" . Additionally, the synthesis of 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides suggests that similar cyclization strategies could be employed for the target compound . Moreover, the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare 3-aminocyclobut-2-en-1-ones indicates a possible synthetic route .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a spiro compound with a 4-fluorophenyl group was determined to be essentially planar, with the exception of one pyrrolidin ring, and featured π-π interactions and hydrogen bonding . This suggests that "this compound" may also exhibit interesting structural characteristics and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in several studies. The [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers under high pressure conditions demonstrate the potential for cyclobutene formation, which is relevant to the target compound's cyclobutene moiety . Additionally, the substitution at C-2 of 3-aminocyclobut-2-en-1-ones with various electrophilic reagents provides insight into the chemical reactivity of the cyclobutene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, particularly in the context of metal complexes. The synthesis and characterization of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid revealed the bidentate nature of the carboxylate groups and provided information on thermal and magnetic properties . This information could be extrapolated to predict the behavior of "this compound" in the presence of metal ions.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Drug Discovery
A novel series of 3-aminocyclobut-2-en-1-ones, related to the chemical structure , has been prepared through facile condensation, showcasing their potential as potent antagonists in drug discovery, particularly as VLA-4 antagonists. This highlights the compound's role in the efficient synthesis of bioactive molecules (S. Brand et al., 2003).
Histochemical Applications
The compound's framework has facilitated histochemical studies, notably through the acid catalysis of the formaldehyde condensation reaction for the sensitive histochemical demonstration of certain amines. This application is crucial for distinguishing structurally related compounds based on their reactivity, providing a tool for biochemical and medical research (A. Björklund & U. Stenevi, 1970).
Neuroprotective Agents
The compound is also part of research into neuroprotective agents, with derivatives being potent inhibitors of kynurenine-3-hydroxylase. These findings are significant for developing treatments for neurodegenerative diseases, showcasing the compound's therapeutic potential (M. Drysdale et al., 2000).
Ligand in Catalysis
In catalysis, a diphosphinidenecyclobutene ligand, related to the core structure of the compound , has been applied in solvent-free copper-catalyzed amination reactions, emphasizing the compound's role in facilitating organic synthesis and reaction efficiency (A. Gajare et al., 2004).
Fluorescent Light-Up Detection
In the realm of materials science, derivatives of the chemical structure have been utilized in the development of fluorescent sensors for the detection of amine vapors, demonstrating its utility in environmental monitoring and health safety (Meng Gao et al., 2016).
Safety and Hazards
While specific safety and hazard information for 3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)cyclobut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-5,10H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRCJFVKANXHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C1C2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)



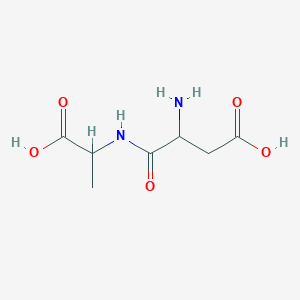
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
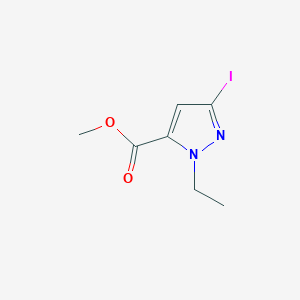
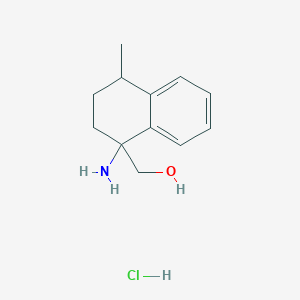
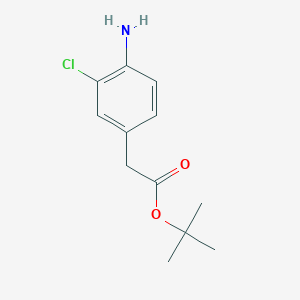

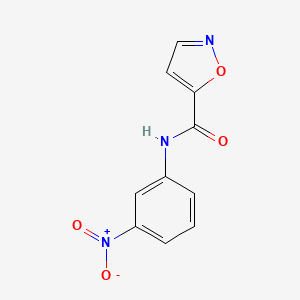
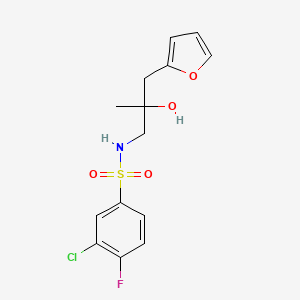
![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)
